molecular formula C4H5F5O B6331162 (2R)-3,3,4,4,4-pentafluorobutan-2-ol CAS No. 905577-41-5

(2R)-3,3,4,4,4-pentafluorobutan-2-ol

Cat. No.: B6331162
CAS No.: 905577-41-5
M. Wt: 164.07 g/mol
InChI Key: BUGIAHXXBFVPGW-UWTATZPHSA-N
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Description

(2R)-3,3,4,4,4-pentafluorobutan-2-ol: is an organic compound characterized by the presence of five fluorine atoms attached to a butanol backbone. This compound is notable for its unique stereochemistry and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,3,4,4,4-pentafluorobutan-2-ol typically involves the fluorination of butanol derivatives. One common method is the reaction of 2-butanol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps for purification and separation to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-3,3,4,4,4-pentafluorobutan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various fluorinated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of pentafluorobutanal or pentafluorobutanone.

    Reduction: Formation of various fluorinated alcohols.

    Substitution: Formation of fluorinated ethers or esters.

Scientific Research Applications

Chemistry: (2R)-3,3,4,4,4-pentafluorobutan-2-ol is used as a building block in the synthesis of complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the effects of fluorination on biological systems. It serves as a model compound to investigate the interactions of fluorinated molecules with enzymes and other biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated pharmaceuticals. Fluorination can enhance the metabolic stability and bioavailability of drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance coatings and polymers.

Mechanism of Action

The mechanism of action of (2R)-3,3,4,4,4-pentafluorobutan-2-ol involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity. Fluorine atoms can form strong hydrogen bonds and interact with polar functional groups, affecting the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

    (2R)-2,2,3,3,3-pentafluoropropanol: Similar in structure but with one less carbon atom.

    (2R)-2,2,3,3,4,4,4-heptafluorobutanol: Contains two additional fluorine atoms.

Uniqueness: (2R)-3,3,4,4,4-pentafluorobutan-2-ol is unique due to its specific stereochemistry and the positioning of fluorine atoms. This configuration imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(2R)-3,3,4,4,4-pentafluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGIAHXXBFVPGW-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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